molecular formula C11H11N2NaO2S B1139380 Zileuton sodium CAS No. 118569-21-4

Zileuton sodium

Cat. No. B1139380
CAS RN: 118569-21-4
M. Wt: 258.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid . It is used in the prophylaxis and treatment of chronic asthma . Zileuton is a practically odorless, white, crystalline powder that is soluble in methanol and ethanol, slightly soluble in acetonitrile, and practically insoluble in water and hexane .


Molecular Structure Analysis

Zileuton has the chemical name (±)-1 (1-Benzo[b]thien-2-ylethyl)-1-hydroxyurea and the following chemical structure . It has the molecular formula C11H12N2O2S and a molecular weight of 236.29 . It is a racemic mixture (50:50) of R(+) and S(-) enantiomers .


Chemical Reactions Analysis

Zileuton is an inhibitor of 5-lipoxygenase and thus inhibits leukotriene (LTB4, LTC4, LTD4, and LTE4) formation .


Physical And Chemical Properties Analysis

Zileuton is a practically odorless, white, crystalline powder . It is soluble in methanol and ethanol, slightly soluble in acetonitrile, and practically insoluble in water and hexane . The melting point ranges from 144.2 ̊C to 145.2 ̊C .

Scientific Research Applications

  • Controlled Release Formulations : Zileuton has been developed into controlled-release formulations using polymers like sodium alginate, guar gum, and HPMC K15M. These formulations aim to maintain therapeutic levels of the drug for over 12 hours, following zero-order release kinetics (A. Haseena, 2017).

  • Pharmaceutical Analysis : UV-spectrophotometric methods have been developed for the estimation of Zileuton in pharmaceutical formulations, providing a simple, rapid, and accurate approach for drug analysis (Romana Mahivish et al., 2020).

  • Inhibiting Prostaglandin Biosynthesis : Zileuton, as a 5‐lipoxygenase (5‐LOX) inhibitor, suppresses prostaglandin biosynthesis by inhibiting arachidonic acid release in macrophages. This highlights its potential in modulating inflammatory responses (A. Rossi et al., 2010).

  • Treatment of Asthma : Zileuton is the first of a new class of asthma medications, the 5-lipoxygenase inhibitors. It has demonstrated the ability to attenuate induced bronchospasm, bronchodilation, and provide anti-inflammatory effects (S. Wenzel & A. Kamada, 1996).

  • Safety and Efficacy in Asthma Patients : Zileuton has been shown to improve lung function, relieve symptoms, and is generally well-tolerated in asthma patients. It demonstrates benefits in asthma control and lower utilization of healthcare resources (S. Lazarus et al., 1998).

  • Airway Smooth Muscle Remodeling : Zileuton impacts airway smooth muscle (ASM) remodeling, reducing bronchial hyperresponsiveness and airway inflammation in animal models. It operates via the phosphatidylinositol 3-kinase/Akt pathway, highlighting its potential in chronic asthma treatment (Wei-Ji Chen et al., 2013).

  • Hepatotoxicity and Resistance Mechanisms : The hepatotoxicity potential of Zileuton has been studied in genetically sensitive mice, revealing insights into nitrosative stress, lipid homeostasis, and resistance mechanisms. This is crucial for understanding the risks associated with its clinical use (D. You et al., 2020).

  • In Vivo/In Vitro Studies : Studies on Zileuton's release kinetics and absorption in vivo and in vitro provide valuable information for its formulation and application in controlled drug delivery systems (Y. Qiu et al., 1997).

Safety And Hazards

Zileuton is not a fast-acting rescue medicine for asthma attacks . It may cause serious side effects such as worsening asthma symptoms, sleep problems, changes in behavior, or liver problems . It is harmful if swallowed and is suspected of damaging fertility or the unborn child .

Future Directions

Zileuton has been found to have an anti-angiogenic effect, suggesting its potential therapeutic capacity in angiogenesis-related diseases, such as cancer . More research is needed to fully understand the potential applications of Zileuton in medical treatments.

properties

IUPAC Name

sodium;1-[1-(1-benzothiophen-2-yl)ethyl]-1-oxidourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N2O2S.Na/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10;/h2-7H,1H3,(H2,12,14);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USURPRPAYRQEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zileuton sodium

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